Benzenepropanamine, 4-ethenyl-

Descripción general

Descripción

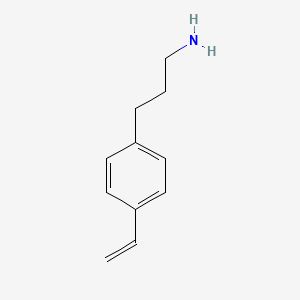

Benzenepropanamine, 4-ethenyl- is an organic compound with the molecular formula C11H15N. It is characterized by a benzene ring substituted with a propanamine group and an ethenyl group. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, 4-ethenyl- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propanamine group. The ethenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of Benzenepropanamine, 4-ethenyl- often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing large-scale reactors and stringent reaction conditions to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Benzenepropanamine, 4-ethenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.

Substitution: Reagents such as bromine or nitric acid for halogenation and nitration reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of ethyl-substituted derivatives.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzenepropanamine derivatives have been investigated for their potential therapeutic applications. Notably, compounds similar to benzenepropanamine are recognized as selective serotonin uptake inhibitors , which are crucial for treating psychiatric disorders linked to serotonin deficiencies. Research indicates that these compounds can help manage conditions such as depression and anxiety by enhancing serotonin transmission in the brain .

Case Study: Serotonin Uptake Inhibitors

A patent describes a series of propanamine derivatives that exhibit significant activity as serotonin uptake inhibitors. These compounds can be formulated into pharmaceutical products for the treatment of mood disorders .

| Compound Name | Structure | Application |

|---|---|---|

| N-methyl-y-[4-(methylthio)phenoxy]benzenepropanamine | Structure | Antidepressant |

| N,N-dimethyl-y-(4-amino-phenoxy)benzenepropanamine | Structure | Antidepressant |

Industrial Applications

Benzenepropanamine, 4-ethenyl- is also utilized in various industrial processes. Its derivatives are often employed as intermediates in the synthesis of other chemicals, including dyes, agrochemicals, and polymers. The versatility of this compound allows it to be modified for specific applications in chemical manufacturing.

Case Study: Chemical Intermediates

In the production of specialty chemicals, benzenepropanamine acts as a precursor for synthesizing more complex molecules used in dyes and coatings. Its reactivity allows for various substitution reactions that enhance its utility in creating tailored compounds for specific industrial needs .

Material Science

The incorporation of benzenepropanamine into polymer matrices has shown promising results in enhancing material properties. Its ability to act as a coupling agent improves the mechanical strength and thermal stability of polymer composites.

Case Study: Polymer Composites

Research indicates that adding benzenepropanamine derivatives to epoxy resins enhances adhesion properties and overall durability. This application is particularly beneficial in the automotive and aerospace industries, where material performance is critical .

Mecanismo De Acción

The mechanism of action of Benzenepropanamine, 4-ethenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate signal transduction pathways, affecting cellular processes. The ethenyl group allows for potential interactions with various biological molecules, enhancing its activity .

Comparación Con Compuestos Similares

Benzenepropanamine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

Phenylethylamine: Similar structure but with a shorter carbon chain, affecting its chemical properties.

Benzylamine: Contains a benzene ring directly attached to an amine group, differing in reactivity and applications

Uniqueness: Benzenepropanamine, 4-ethenyl- is unique due to the presence of both the propanamine and ethenyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Actividad Biológica

Benzenepropanamine, 4-ethenyl-, also known by its CAS number 117381-03-0, is an organic compound characterized by a benzene ring substituted with a propanamine and an ethenyl group. This compound has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry, environmental science, and industrial processes.

- Molecular Formula : C11H15N

- Molecular Weight : 175.25 g/mol

- Structure : Contains a benzene ring with a propanamine and an ethenyl substituent.

Benzenepropanamine, 4-ethenyl- acts primarily through electrophilic aromatic substitution , where the electrophile interacts with the benzene ring, forming a positively charged intermediate. This mechanism is pivotal in determining its biochemical pathways and potential effects on cellular functions. The compound's structure suggests it may influence various signaling pathways by altering the properties of the benzene derivative, leading to downstream effects on cellular activity and metabolism.

Pharmacokinetics

The pharmacokinetic profile of Benzenepropanamine, 4-ethenyl- suggests that its absorption, distribution, metabolism, and excretion (ADME) properties significantly affect its bioavailability. The compound's lipophilicity, derived from its aromatic structure, may facilitate membrane permeability, enhancing its potential therapeutic effects.

In Vitro Studies

Research indicates that Benzenepropanamine, 4-ethenyl- exhibits various biological activities:

- Cell Proliferation : Studies have shown that this compound can influence cell growth and proliferation in different cell lines.

- Signal Transduction : It may modulate key signaling pathways involved in cell survival and apoptosis.

- Neurotransmitter Interaction : Given its structural similarities to other amines, it is hypothesized that it may interact with neurotransmitter systems, potentially affecting mood and cognition.

Case Studies

A notable case study examined the effects of Benzenepropanamine derivatives on neuronal cells. The results indicated that these compounds could enhance neuronal survival under oxidative stress conditions, suggesting a neuroprotective role .

Comparative Analysis

To better understand the unique properties of Benzenepropanamine, 4-ethenyl-, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzenepropanamine | Lacks ethenyl group | Less reactive in certain pathways |

| Phenylethylamine | Shorter carbon chain | Known for stimulant effects |

| Benzylamine | Directly attached benzene ring | Different reactivity profiles |

Benzenepropanamine, 4-ethenyl- stands out due to its dual functional groups (propanamine and ethenyl), which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Applications in Research

Benzenepropanamine, 4-ethenyl- serves as an important intermediate in organic synthesis and has potential applications in:

Propiedades

IUPAC Name |

3-(4-ethenylphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCUSWDGADCPJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.